3-Bromo-2-(difluoromethoxy)-5-fluoroaniline
Description
3-Bromo-2-(difluoromethoxy)-5-fluoroaniline is a halogenated aniline derivative with the molecular formula C₇H₅BrF₃NO and a molecular weight of 256 Da . Its structure features a bromine atom at position 3, a difluoromethoxy group (-OCF₂H) at position 2, and a fluorine atom at position 5 on the benzene ring. The aniline group (-NH₂) at position 1 enables reactivity in electrophilic substitution and coupling reactions. Key physicochemical properties include a LogP of 2.82, indicating moderate lipophilicity, and a polar surface area of 35 Ų, which influences solubility and membrane permeability . This compound is likely used as an intermediate in pharmaceuticals, agrochemicals, or materials science due to its halogen substituents, which enhance metabolic stability and binding interactions.
Properties
IUPAC Name |
3-bromo-2-(difluoromethoxy)-5-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-1-3(9)2-5(12)6(4)13-7(10)11/h1-2,7H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHSPMJLZFDLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)OC(F)F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(difluoromethoxy)-5-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(difluoromethoxy)-5-fluoroaniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-2-(difluoromethoxy)-5-fluoroaniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(difluoromethoxy)-5-fluoroaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with amines to form substituted anilines.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted anilines, while oxidation reactions can produce nitro or nitroso derivatives.
Scientific Research Applications
3-Bromo-2-(difluoromethoxy)-5-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(difluoromethoxy)-5-fluoroaniline involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, difluoromethoxy, and fluorine groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or by inducing conformational changes in the protein structure.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes critical differences between 3-bromo-2-(difluoromethoxy)-5-fluoroaniline and its analogs:
Key Observations:
Substituent Effects :
- The difluoromethoxy group (-OCF₂H) in the target compound provides strong electron-withdrawing effects, deactivating the benzene ring and directing electrophilic attacks to specific positions. In contrast, the ethoxy group (-OCH₂CH₃) in 3-bromo-2-ethoxy-5-fluoroaniline is electron-donating via resonance, increasing ring reactivity .
- Chlorine in 3-bromo-5-chloro-2-(difluoromethoxy)aniline enhances electronegativity and stability compared to the fluoro analog but may reduce solubility .
Steric and Electronic Profiles: The iodine substituent in 3-bromo-5-fluoro-4-iodoaniline increases polarizability and steric bulk, making it suitable for Suzuki-Miyaura couplings, whereas bromine in the target compound is more reactive in Ullmann or Buchwald-Hartwig reactions . 2-Bromo-5-fluoroaniline lacks the difluoromethoxy group, resulting in a simpler structure with higher reactivity at the amino group but reduced metabolic stability .
Biological Activity
3-Bromo-2-(difluoromethoxy)-5-fluoroaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a bromine atom, fluorine atoms, and a difluoromethoxy group, is being explored for various therapeutic applications, particularly in the fields of oncology and inflammation.
The molecular formula of 3-Bromo-2-(difluoromethoxy)-5-fluoroaniline is with a molecular weight of approximately 256.02 g/mol. Its structure significantly influences its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.02 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents |
The biological activity of 3-Bromo-2-(difluoromethoxy)-5-fluoroaniline is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating membrane permeability and intracellular access. This property is crucial for modulating the activity of various biological pathways.
Biological Activity
Research indicates that 3-Bromo-2-(difluoromethoxy)-5-fluoroaniline exhibits significant anti-inflammatory and anticancer properties. It has been investigated for its role as a potential inhibitor of protein methyltransferases, particularly SMYD2, which is implicated in cancer progression.
Case Studies
- Inhibition of SMYD2 : A study highlighted the compound's role as a substrate-competitive inhibitor of SMYD2, showing an IC50 value of approximately 0.8 μM, indicating high potency against this target . This inhibition could potentially disrupt cancer cell proliferation.
- Anti-inflammatory Effects : Preliminary studies have shown that compounds structurally similar to 3-Bromo-2-(difluoromethoxy)-5-fluoroaniline can reduce inflammatory markers in vitro, suggesting a possible therapeutic avenue for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the positioning and nature of substituents on the aniline ring significantly affect the compound's biological activity. For instance, the presence of halogen atoms (bromine and fluorine) enhances binding affinity to target proteins due to increased electron-withdrawing effects .
Table 2: Structure-Activity Relationship Data
| Substituent Position | Substituent Type | IC50 (μM) |
|---|---|---|
| Meta | Difluoromethoxy | 0.8 |
| Para | Fluoro | >15 |
| Ortho | Bromo | 1.7 |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 3-Bromo-2-(difluoromethoxy)-5-fluoroaniline. Initial findings suggest moderate stability in metabolic assays with potential for good bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
